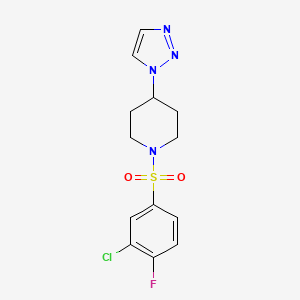

1-((3-氯-4-氟苯基)磺酰基)-4-(1H-1,2,3-三唑-1-基)哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

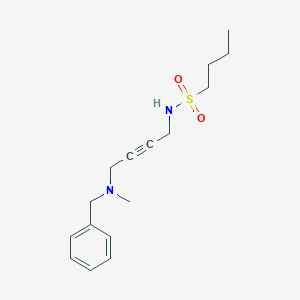

The compound "1-((3-chloro-4-fluorophenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine" is a structurally complex molecule that is part of a broader class of compounds featuring a piperidine sulfonamide core. This core structure is of significant interest due to its biological activity, particularly in relation to the human beta(3)-adrenergic receptor (AR) . The presence of a sulfonamide group attached to a piperidine ring is a recurring motif in compounds that have been synthesized and evaluated for various biological activities, including as agonists for the beta(3) receptor , inhibitors of enzymes like lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) , and antimicrobial agents against pathogens affecting tomato plants .

Synthesis Analysis

The synthesis of related piperidine sulfonamide derivatives typically involves the coupling of a sulfonyl chloride with piperidine under controlled pH conditions in aqueous media, followed by various substitution reactions to introduce different functional groups . For example, the synthesis of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine was achieved by reacting the parent compound with different electrophiles in the presence of sodium hydride (NaH) and dimethyl formamide (DMF) . Similarly, the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives involved the treatment of substituted benzhydryl chlorides with a piperidine derivative, followed by N-sulfonation .

Molecular Structure Analysis

The molecular structure of these compounds has been characterized using various spectroscopic techniques, and in some cases, confirmed by X-ray crystallographic studies . For instance, the crystal structure of 1-(4-chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol revealed that the piperidine ring adopts a chair conformation, and the geometry around the sulfur atom is distorted from a regular tetrahedron . This information is crucial for understanding the three-dimensional arrangement of atoms in the molecule, which can influence its biological activity.

Chemical Reactions Analysis

The chemical reactivity of piperidine sulfonamide derivatives is influenced by the nature of the substituents attached to the core structure. The introduction of different functional groups can lead to a variety of chemical reactions, which can be exploited to synthesize a wide range of biologically active compounds. For example, the presence of a free carboxylic acid group or N-alkyl substitution on the piperidine ring can significantly affect the potency and selectivity of the compounds as beta(3) agonists . Additionally, the nature of substitutions on the benzhydryl and sulfonamide rings has been shown to influence the antibacterial activity of the synthesized compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are determined by their molecular structure. The presence of electronegative atoms like chlorine and fluorine can affect the electron distribution within the molecule, potentially impacting its interaction with biological targets. The sulfonamide group is known for its ability to form hydrogen bonds, which can be crucial for the biological activity of these compounds . The synthesized compounds' bioactivity against various enzymes and pathogens suggests that their physical and chemical properties are conducive to interacting with biological systems .

科学研究应用

抗菌活性

Vinaya 等人 (2009) 的研究讨论了与该化合物相关的衍生物的合成,展示了对影响番茄植株的细菌和真菌病原体的显着抗菌活性。这表明其在开发植物保护剂方面的潜在用途 (Vinaya 等人,2009)。

抗糖尿病应用

ur-Rehman 等人 (2018) 的一项研究合成了 1,2,4-三唑的衍生物,包括与该化合物在结构上相关的化合物,并评估了它们在治疗 II 型糖尿病中的潜力。这些化合物对 α-葡萄糖苷酶表现出显着的抑制活性,表明它们作为糖尿病管理治疗剂的潜力 (ur-Rehman 等人,2018)。

多重耐药结核病 (MDR-TB)

Jayachandra 等人 (2018) 在 MDR-TB 药物物质分析期间鉴定了几种相关物质。这项研究强调了该化合物在与结核病治疗相关的物质合成和表征中的相关性 (Jayachandra 等人,2018)。

大环螯合物合成

Van Westrenen 和 Sherry (1992) 描述了哌嗪和其他大环的磺甲基化,这是一个与混合侧链大环螯合物的合成相关的过程。这种涉及与该化合物相似的化合物的的方法突出了其在创建具有药用化学潜在应用的新螯合剂中的重要性 (van Westrenen & Sherry,1992)。

中枢神经系统 (CNS) 药物

Perregaard 等人 (1992) 对与该化合物在结构上相关的化合物的研究证明了对多巴胺 D-2 和血清素 5-HT2 受体的显着活性,表明其在开发非典型抗精神病药方面的潜力 (Perregaard 等人,1992)。

属性

IUPAC Name |

1-(3-chloro-4-fluorophenyl)sulfonyl-4-(triazol-1-yl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClFN4O2S/c14-12-9-11(1-2-13(12)15)22(20,21)18-6-3-10(4-7-18)19-8-5-16-17-19/h1-2,5,8-10H,3-4,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZQVOVLIIGZZPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C=CN=N2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClFN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((3-chloro-4-fluorophenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-difluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2525038.png)

![N-[4-(Aminomethyl)oxan-4-yl]-4-fluoronaphthalene-1-carboxamide;hydrochloride](/img/structure/B2525040.png)

![4-Bromo-1-[[5-(difluoromethyl)thiophen-2-yl]methyl]pyrazole](/img/structure/B2525047.png)

![N-[2-(4-Chloro-3-methoxyphenyl)-2-fluoroethyl]prop-2-enamide](/img/structure/B2525050.png)

![3-(5-Chloro-2-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2525052.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2525054.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2525055.png)

![1-[(2,5-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B2525059.png)